2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one
Overview
Description
2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C9H14ClF2NO and its molecular weight is 225.66 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
- A study by Verniest et al. (2008) details a synthetic pathway towards valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines, which could be synthesized via electrophilic fluorination. This process is crucial for the development of new fluorinated compounds, including 2-Chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one (Verniest et al., 2008).
Bioactivation and Metabolism Studies
- Elfarra and Zhang (2012) investigated the bioactivation of 1-chloro-2-hydroxy-3-butene to 1-chloro-3-buten-2-one, a potentially toxic metabolite, by alcohol dehydrogenases. This research highlights the metabolic pathways and potential toxicity mechanisms related to compounds like this compound (Elfarra & Zhang, 2012).
Chemical Reactivity and Interaction Studies
- In the study by Zheng et al. (2015), the reactivity of 1-Chloro-3-buten-2-one with 2'-deoxyguanosine was explored, leading to the formation of several adducts. This research provides insights into the chemical interactions and potential DNA modifications by related compounds (Zheng et al., 2015).
Applications in Synthesis of Other Compounds
- Goudie et al. (1978) developed a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, which demonstrated anti-inflammatory activity. The study underscores the importance of structural analogs like this compound in the synthesis of biologically active molecules (Goudie et al., 1978).
Crystallography and Structural Analysis
- The work by Kang et al. (2015) on the crystal structure of cyproconazole, a fungicide, highlights the significance of structural analysis in understanding the properties of related chlorinated ketones, which is relevant to the study of this compound (Kang et al., 2015).
Properties
IUPAC Name |
2-chloro-1-(3,3-difluoropiperidin-1-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO/c1-2-7(10)8(14)13-5-3-4-9(11,12)6-13/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBUCWVUKBNJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCCC(C1)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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